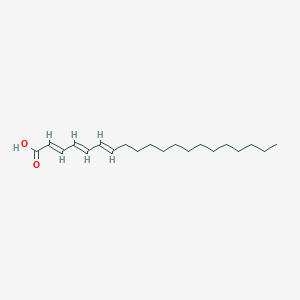

Icosa-2,4,6-trienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

27070-56-0 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(2E,4E,6E)-icosa-2,4,6-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h14-19H,2-13H2,1H3,(H,21,22)/b15-14+,17-16+,19-18+ |

InChI Key |

BBWMTEYXFFWPIF-CJBMEHDJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=CC=CC(=O)O |

Origin of Product |

United States |

Contextualization Within Polyunsaturated Fatty Acid Research

Polyunsaturated fatty acids are a class of fatty acids characterized by the presence of more than one double bond in their carbon chain. This structural feature is central to their biological significance and diverse roles in cellular functions. The study of PUFAs is a vast and dynamic field, with research continually uncovering their importance in membrane structure, cell signaling, and as precursors to a wide array of bioactive lipid mediators.

Icosa-2,4,6-trienoic acid, with its 20-carbon backbone and three double bonds, fits squarely within the classification of a long-chain PUFA. What distinguishes it from many other biologically relevant PUFAs is the conjugated nature of its double bonds at the 2nd, 4th, and 6th carbon positions. This arrangement of alternating single and double bonds creates a system of overlapping p-orbitals, which imparts distinct chemical properties to the molecule.

Research into PUFAs has traditionally focused on two main families: the omega-6 and omega-3 fatty acids. soton.ac.uk The metabolic pathways that produce these fatty acids involve a series of desaturation and elongation enzymes. researchgate.net While the specific biosynthetic pathway for this compound is not as extensively documented as those for more common PUFAs like arachidonic acid or eicosapentaenoic acid, its study contributes to a more comprehensive understanding of the diversity and functional potential of the lipidome.

The physical properties of this compound are detailed in the table below:

| Property | Value |

| Molecular Formula | C20H34O2 |

| Molecular Weight | 306.5 g/mol |

| Density | 0.917 g/cm³ |

| Boiling Point | 438°C at 760 mmHg |

| Refractive Index | 1.489 |

| Vapor Pressure | 2.7E-09 mmHg at 25°C |

Table 1: Physicochemical properties of this compound. echemi.com

Importance of Trienoic Acids As Chemical Entities in Biological Systems

Trienoic acids, characterized by their three double bonds, are crucial components of cellular lipids in many organisms, particularly in plants. nih.govnih.gov In higher plants, for instance, trienoic fatty acids are found in high concentrations within chloroplast membranes and are essential for maintaining chloroplast function, especially at low temperatures. nih.gov They play a significant role in the plant's ability to adapt to abiotic stresses, such as temperature fluctuations. nih.govnih.gov

The conjugated system of double bonds in icosa-2,4,6-trienoic acid makes it chemically more reactive than its non-conjugated isomers. This enhanced reactivity can influence its interactions with other molecules and its susceptibility to oxidation. In biological systems, such conjugated fatty acids can be involved in a variety of cellular processes. For example, some trienoic acids have been shown to be involved in plant defense responses against pathogens. nih.gov The presence of trienoic acids in chloroplast lipids has been linked to the regulation of plant defense mechanisms, including the production of reactive oxygen species and programmed cell death in response to infection. nih.gov

While much of the research on trienoic acids has focused on plant systems, the fundamental chemical properties of these molecules are universally applicable. The study of compounds like this compound provides insights into how the specific arrangement of double bonds can dictate the biological potential of a fatty acid.

Biosynthetic Pathways and Enzymatic Transformations of Icosatrienoic Acids

Elongation and Desaturation Pathways in Fatty Acid Metabolism

The biosynthesis of long-chain polyunsaturated fatty acids (PUFAs) from shorter precursors is a fundamental process in lipid metabolism, occurring primarily in the endoplasmic reticulum and mitochondria. ijs.si This process involves a series of alternating elongation and desaturation reactions.

In eukaryotes, two primary systems for the 2-carbon chain elongation of fatty acids exist, with the one in the endoplasmic reticulum being quantitatively dominant. ijs.si The process begins with the condensation of a fatty acyl-CoA with malonyl-CoA, which is the rate-limiting step and determines the specificity for the fatty acid substrate. ijs.si This is followed by a reduction, a dehydration, and a second reduction, ultimately adding two carbons to the fatty acyl chain. ijs.si

Desaturation reactions introduce double bonds into the fatty acyl chain. These reactions are catalyzed by a complex of three proteins: NADH-cytochrome b5 reductase, cytochrome b5, and a cyanide-sensitive desaturase enzyme that is the rate-limiting component. ijs.si

Role of Specific Desaturases (e.g., Δ5-Desaturases)

Desaturases are crucial enzymes that create double bonds at specific positions in the fatty acid chain. Delta-5 (Δ5) and delta-6 (Δ6) desaturases are key to the synthesis of important long-chain PUFAs like arachidonic acid (AA) and eicosapentaenoic acid (EPA). nih.govnih.gov These enzymes are encoded by the fatty acid desaturase (FADS) genes, FADS1 for Δ5-desaturase and FADS2 for Δ6-desaturase. researchgate.net

For instance, in the synthesis of arachidonic acid from linoleic acid, a Δ6-desaturase first converts linoleic acid to γ-linolenic acid (GLA). wikipedia.org Following elongation to dihomo-γ-linolenic acid (DGLA), a Δ5-desaturase introduces a double bond to form arachidonic acid. nih.govresearchgate.net The activity of these desaturases is a critical control point in the production of PUFAs that serve as precursors for eicosanoid synthesis. Some vertebrate enzymes have been identified that possess both Δ5 and Δ6 desaturase activities. nih.gov

Icosanoid Biosynthesis from C20 Polyunsaturated Fatty Acid Precursors

Icosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon PUFAs. ebi.ac.ukwikipedia.org These potent lipid mediators are involved in a vast array of physiological and pathological processes, including inflammation, immunity, and the regulation of blood pressure. wikipedia.org The primary precursors for eicosanoid synthesis are dihomo-gamma-linolenic acid (DGLA), arachidonic acid (AA), and eicosapentaenoic acid (EPA). ebi.ac.uk The synthesis of eicosanoids is initiated by the release of these fatty acids from membrane phospholipids (B1166683) by the action of phospholipase A2. wikipedia.org Subsequently, they are metabolized by one of three major enzymatic pathways: the Cytochrome P450 (CYP), lipoxygenase (LOX), or cyclooxygenase (COX) pathways. poliklinika-harni.hr

Cytochrome P450 (CYP) Pathway of Eicosanoid Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes represents a major pathway for the metabolism of polyunsaturated fatty acids, including arachidonic acid. nih.gov These enzymes are monooxygenases that insert an oxygen atom into the substrate. nih.gov In the context of fatty acid metabolism, CYP enzymes catalyze two main types of reactions: hydroxylation to produce hydroxyeicosatetraenoic acids (HETEs) and epoxidation to form epoxyeicosatrienoic acids (EETs). wikipedia.org

These CYP-derived metabolites have a wide range of biological activities. For example, they are involved in the regulation of vascular tone, renal function, and inflammation. The specific products formed depend on the particular CYP isozyme and the substrate fatty acid. nih.gov

Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways in Icosanoid Generation

The lipoxygenase (LOX) and cyclooxygenase (COX) pathways are the other two major routes for eicosanoid biosynthesis. poliklinika-harni.hr

Lipoxygenase (LOX) Pathway: LOX enzymes insert molecular oxygen into polyunsaturated fatty acids to form hydroperoxy fatty acids. In humans, the main LOX enzymes are 5-LOX, 12-LOX, and 15-LOX, named for the position of oxygen insertion on arachidonic acid. These hydroperoxy derivatives are then further converted to a variety of bioactive molecules, including leukotrienes, lipoxins, and other hydroxyeicosatetraenoic acids (HETEs). wikipedia.orgnih.gov Leukotrienes are potent mediators of inflammation and allergic reactions. wikipedia.org Lipoxins, in contrast, are generally considered to be anti-inflammatory and play a role in the resolution of inflammation. wikipedia.org

Cyclooxygenase (COX) Pathway: The COX pathway is responsible for the synthesis of prostanoids, which include prostaglandins, prostacyclins, and thromboxanes. poliklinika-harni.hrresearchgate.net There are two main COX isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions. wikipedia.org COX-2, on the other hand, is an inducible enzyme that is upregulated by inflammatory stimuli. wikipedia.org Both enzymes convert arachidonic acid to the unstable intermediate prostaglandin (B15479496) H2 (PGH2). nih.gov PGH2 is then rapidly converted by specific synthases into the various bioactive prostanoids. nih.gov For example, thromboxane (B8750289) A2, primarily produced by platelets, is a potent vasoconstrictor and promoter of platelet aggregation, while prostacyclin, produced by endothelial cells, has the opposite effects. wikipedia.orgyoutube.com

Cellular Metabolic Reprogramming and Lipid Homeostasis

Cellular metabolism is a dynamic process that can be reprogrammed in response to various physiological and pathological stimuli. This metabolic reprogramming involves alterations in major metabolic pathways, including glucose, amino acid, and fatty acid metabolism, to meet the changing needs of the cell. nih.gov

Lipid homeostasis is intricately linked to this reprogramming. The balance between fatty acid synthesis, storage in lipid droplets, and oxidation is tightly controlled. Key regulators of lipid metabolism, such as the sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs), play a crucial role in this process. mdpi.com For instance, SREBPs promote fatty acid synthesis, while PPARs enhance fatty acid oxidation. mdpi.com Dysregulation of these pathways can lead to lipid accumulation and cellular dysfunction.

Elucidating Molecular Mechanisms of Action in Non Clinical Models

Antiproliferative and Cytotoxic Activities in In Vitro Cellular Models

Comprehensive studies detailing the antiproliferative and cytotoxic effects of icosa-2,4,6-trienoic acid on various cell lines are not readily found in the scientific literature.

Effects on Cancer Cell Lines (e.g., Jurkat, K562, U937, HL60, HeLa)

There is a notable absence of specific research data on the effects of this compound on the proliferation and viability of the specified human cancer cell lines, including Jurkat (T-lymphocyte), K562 (myelogenous leukemia), U937 (histiocytic lymphoma), HL60 (promyelocytic leukemia), and HeLa (cervical cancer). As a result, data tables quantifying its potential cytotoxic activity (e.g., IC₅₀ values) for these cell lines cannot be provided.

Induction of Apoptosis via Mitochondrial Pathway

The mechanism by which this compound may induce programmed cell death, or apoptosis, has not been specifically elucidated. Research detailing its potential to trigger the mitochondrial (intrinsic) pathway of apoptosis, which involves processes such as the release of cytochrome c and the activation of caspases, is not available.

Impact on Human Embryonic Kidney Cells and Normal Fibroblasts

The selectivity of this compound and its potential cytotoxic impact on non-cancerous cells, such as human embryonic kidney (HEK) cells and normal human fibroblasts, have not been a subject of detailed investigation. This information is crucial for understanding the compound's potential as a selective anticancer agent.

Enzymatic Inhibition and Modulation

The ability of this compound to inhibit or otherwise modulate the activity of key enzymes involved in cellular processes is another area where specific data is lacking.

Human Topoisomerase I (hTop1) Inhibitory Activity

There are no specific studies available that have evaluated the inhibitory activity of this compound against human topoisomerase I, a critical enzyme for DNA replication and a target for some anticancer drugs. Therefore, its potential as a topoisomerase inhibitor remains uncharacterized.

Modulation of Lipoxygenase Product Formation in Neutrophils

The effect of this compound on the activity of lipoxygenase enzymes in neutrophils and the subsequent formation of inflammatory mediators like leukotrienes has not been reported in the available scientific literature. Neutrophils play a key role in the inflammatory response, and modulation of their lipoxygenase pathway can have significant physiological effects.

Intracellular Signaling Pathway Modulation

The ability of fatty acids to modulate intracellular signaling is a key aspect of their biological activity. Research into the specific effects of this compound on various signaling cascades is crucial for understanding its mechanism of action at the molecular level.

Activation and Inhibition of Key Signaling Cascades (e.g., CREB, JNK, NFkB, p38, ERK1/2, Akt, p70S6K, STAT3, STAT5 tyrosine kinases)

Direct studies specifically investigating the modulation of key signaling cascades by this compound are limited. However, research on a class of related compounds, trienoic acids with non-methylene-interrupted Z-double bonds, has explored their impact on a wide array of intracellular signaling pathways. A study on these related natural trienoic acids examined their effects on the activation and inhibition of versatile signaling pathways including CREB, JNK, NF-κB, p38, ERK1/2, Akt, p70S6K, STAT3, and STAT5 tyrosine kinases using multiplex assay technology. mdpi.com This research provides a framework for the potential interactions of trienoic acids with these critical cellular signaling networks, though specific data for this compound is not explicitly detailed.

General observations on how other polyunsaturated fatty acids influence these pathways can provide context. For instance, various fatty acids are known to modulate the NF-κB pathway, which is central to inflammatory responses. mdpi.com Similarly, the p38 mitogen-activated protein kinase (MAPK) pathway can be influenced by polyunsaturated fatty acids, linking metabolic shifts to gene expression. nih.gov Other fatty acids have also been shown to affect STAT3 signaling. nih.govresearchgate.net However, it is important to reiterate that these findings are not specific to this compound.

Table 1: Investigated Signaling Pathways in a Study of Related Trienoic Acids

| Signaling Pathway | Status |

|---|---|

| CREB | Investigated |

| JNK | Investigated |

| NFkB | Investigated |

| p38 | Investigated |

| ERK1/2 | Investigated |

| Akt | Investigated |

| p70S6K | Investigated |

| STAT3 | Investigated |

| STAT5 tyrosine kinases | Investigated |

This table reflects pathways studied in the context of a class of natural trienoic acids, as direct data for this compound is not available. mdpi.com

Role in Immune Cell Metabolism and Function

The metabolic state of immune cells is intrinsically linked to their function. Fatty acids can serve as fuel sources and signaling molecules that dictate the phenotype and activity of cells like macrophages and lymphocytes.

Influence on Macrophage and Lymphocyte Phenotype, Activation, and Functional Status

There is currently no specific information available in the scientific literature regarding the direct influence of this compound on the phenotype, activation, and functional status of macrophages and lymphocytes. The broader roles of other fatty acids in immunometabolism are well-documented, with different fatty acids capable of steering macrophages towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes and modulating lymphocyte proliferation and cytokine production. mdpi.comnih.gov

Regulation of Superoxide (B77818) Anion Generation

No specific research findings detailing the regulation of superoxide anion generation by this compound are currently available.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

There is no direct evidence at present to indicate that this compound activates Peroxisome Proliferator-Activated Receptors (PPARs). Studies on structurally similar compounds, such as (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid, have demonstrated PPARγ activation, suggesting that this class of molecules can interact with these nuclear receptors. nih.govmdpi.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Biomarker Potential in Metabolic Studies

The identification of novel biomarkers is a significant goal in metabolic research to improve the diagnosis and understanding of diseases.

Currently, there are no studies that have identified or investigated this compound as a potential biomarker in metabolic studies. The search for metabolic biomarkers is an active area of research, with various lipids and fatty acids being evaluated for their association with conditions like metabolic syndrome. nih.gov

Correlation with Liver Antioxidant Enzyme Levels (e.g., CAT, GSH, GSH-PX, SOD)

Currently, there is a notable absence of published, peer-reviewed non-clinical studies specifically investigating the direct correlation between this compound and the levels of key liver antioxidant enzymes such as catalase (CAT), glutathione (B108866) (GSH), glutathione peroxidase (GSH-PX), and superoxide dismutase (SOD). While research exists for other polyunsaturated fatty acids, this specific compound remains uncharacterized in this context. Future research is necessary to determine if this compound has a role in modulating the liver's antioxidant defense system.

Structural Elucidation and Analytical Methodologies for Icosatrienoic Acids

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the exact molecular structure of icosatrienoic acids. Each technique provides unique information that, when combined, offers a complete structural picture.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. In icosa-2,4,6-trienoic acid, the protons on the conjugated double bonds (olefinic protons) are expected to resonate in a characteristic downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the π-electron systems. The coupling constants (J-values) between these protons are crucial for determining the stereochemistry (cis or trans) of the double bonds. Protons on the aliphatic chain would appear further upfield.

¹³C NMR: Carbon NMR provides information about the carbon backbone. The carboxylic acid carbon (C-1) is highly deshielded and appears far downfield (typically >170 ppm). The carbons involved in the conjugated double bonds (C-2 to C-7) would have characteristic signals in the olefinic region (approx. 100-150 ppm). nih.gov The remaining saturated carbons of the alkyl chain would produce signals in the upfield aliphatic region. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, confirming the connectivity of the entire molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Conjugated Fatty Acid Moieties This table presents typical chemical shift ranges for functional groups found in conjugated fatty acids to illustrate what would be expected for this compound.

| Atom | Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| H-1 | Carboxylic Acid | 10.0 - 13.0 (broad) | - |

| C-1 | Carboxylic Acid | - | 170 - 180 |

| H (olefinic) | Conjugated C=C-H | 5.0 - 7.5 | - |

| C (olefinic) | Conjugated C=C | 120 - 145 | |

| H (allylic) | C=C-CH ₂ | 2.0 - 2.8 | - |

| C (aliphatic) | -CH₂- | - | 25 - 35 |

| H (terminal) | -CH₃ | 0.8 - 1.0 | - |

| C (terminal) | -CH₃ | - | 10 - 15 |

Data sourced from generalized values in NMR spectroscopy literature. nih.govrsc.org

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic separation (GC or HPLC), it becomes a powerful tool for identifying and quantifying fatty acids in complex samples.

For MS analysis, fatty acids like this compound are often derivatized, most commonly to their fatty acid methyl esters (FAMEs), to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS). internationaloliveoil.org

GC-MS: In GC-MS, the FAME is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common technique that generates a molecular ion peak (M⁺) corresponding to the molecular weight of the ester. The fragmentation pattern is highly informative; characteristic fragment ions can help locate double bonds, although the positions within a conjugated system can be challenging to pinpoint without specialized techniques or standards. nih.gov

HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another robust method. ekb.eg It does not always require derivatization. Using a soft ionization source like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is generated. In tandem MS (MS/MS), this parent ion is selected and fragmented to produce daughter ions. The resulting fragmentation pattern provides detailed structural information. mdpi.commdpi.com This technique is particularly useful for distinguishing between isomers.

Table 2: Expected Mass Spectrometric Data for this compound and its Methyl Ester

| Compound | Formula | Ionization Mode | Predicted Parent Ion (m/z) | Note |

| This compound | C₂₀H₃₂O₂ | ESI- | [M-H]⁻ = 303.23 | Analysis typically by HPLC-MS. |

| This compound methyl ester | C₂₁H₃₄O₂ | EI | [M]⁺ = 318.26 | Analysis typically by GC-MS. |

Values calculated based on molecular formulas.

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not inherently chiral, CD analysis would become relevant if the molecule were to adopt a stable, chiral conformation (e.g., a helical twist in the conjugated system) or if it were derivatized with a chiral reagent. It is particularly useful for determining the absolute configuration of stereocenters in naturally occurring fatty acids that may have been modified by enzymatic processes, such as hydroxylation or epoxidation, which can introduce chirality. csic.es

Chromatographic Separation and Quantification

Chromatography is essential for isolating this compound from other lipids and for its quantification. The choice between HPLC and GC depends on the sample matrix, the need for derivatization, and the desired resolution.

HPLC is a versatile technique for separating fatty acids. For this compound, reversed-phase HPLC is the most common approach.

Methodology: Separation is typically achieved on a non-polar stationary phase, such as a C18 column. A polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid, is used to elute the compounds. ekb.egsielc.com Less polar compounds (like long-chain fatty acids) are retained longer on the column.

Detection: A Photodiode Array (PDA) detector is highly effective for detecting conjugated systems, as they exhibit strong UV absorbance at specific wavelengths. This allows for both detection and preliminary identification based on the UV spectrum. For definitive identification and quantification, coupling the HPLC system to a mass spectrometer (HPLC-MS) is preferred. ekb.eg

Table 3: Typical HPLC Parameters for Fatty Acid Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | PDA (for UV absorbance of conjugated systems) or MS/MS (for mass analysis) |

Data compiled from common methodologies described in analytical chemistry literature. ekb.egsielc.com

Gas Chromatography is the gold standard for the analysis of fatty acid profiles in complex mixtures, providing high resolution and sensitivity.

Methodology: Prior to analysis, the carboxylic acid must be converted to a more volatile form, typically a fatty acid methyl ester (FAME), via transesterification. internationaloliveoil.org The separation of FAMEs is performed on a high-polarity capillary column. Columns with a stationary phase of biscyanopropyl siloxane (e.g., HP-88) are particularly effective at separating fatty acid isomers based on chain length, and the number and position of double bonds. researchgate.net

Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its broad linear range and robust response to hydrocarbons. redalyc.org For unambiguous identification, a mass spectrometer (MS) is used as the detector (GC-MS), allowing for the comparison of mass spectra with known libraries. mdpi.combotanyjournals.com

Table 4: Typical GC Parameters for FAME Analysis

| Parameter | Description |

| Column | High-Polarity Capillary Column (e.g., HP-88, 100 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., from 100 °C to 240 °C) to elute FAMEs based on volatility. |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification. |

Data compiled from standard methods for fatty acid analysis. researchgate.netredalyc.org

Advanced Multiplexing Technologies (e.g., Luminex xMAP)

The analysis of icosatrienoic acids and related lipid mediators often requires highly sensitive and high-throughput methods to quantify multiple analytes from small sample volumes. Advanced multiplexing technologies, such as the Luminex xMAP® (Multi-Analyte Profiling) platform, offer a powerful solution for this analytical challenge. thermofisher.comdiasorin.com

The Luminex xMAP® technology is a bead-based suspension array platform that allows for the simultaneous measurement of up to 500 different analytes in a single reaction well. diasorin.comnih.gov The core of the technology consists of a set of 5.6 μm polystyrene microspheres (beads) that are internally dyed with precise ratios of two spectrally distinct fluorochromes. nih.govjacksonimmuno.com This dyeing process creates up to 100 or even 500 unique spectral "addresses," allowing each bead set to be identified individually. diasorin.comnih.gov

Each spectrally distinct bead set can be coated with a specific capture molecule, such as an antibody or an antigen. thermofisher.comjacksonimmuno.com In a typical assay, these beads are incubated with a biological sample. A second, fluorescently labeled detection molecule is then added to complete the "sandwich," and the beads are read by a specialized flow cytometer. The instrument uses a red laser to identify the spectral address of each bead (and thus the analyte being measured) and a green laser to quantify the signal from the fluorescent reporter, which is proportional to the amount of analyte present. jacksonimmuno.com

While widely used for large molecules like proteins and nucleic acids, the xMAP technology can be adapted for the analysis of small molecules like this compound. thermofisher.comdiasorin.com For small analytes that cannot bind two antibodies simultaneously, a competitive immunoassay format is employed. diasorin.com In this setup:

Beads are coated with an antibody specific to the icosatrienoic acid isomer of interest.

The sample is mixed with a known amount of a labeled icosatrienoic acid conjugate.

The icosatrienoic acid in the sample competes with the labeled conjugate for binding to the antibody on the beads.

The resulting fluorescent signal is inversely proportional to the concentration of the icosatrienoic acid in the sample.

This multiplexed approach provides significant advantages, including high throughput, reduced sample volume, and cost savings compared to traditional single-analyte methods like ELISA. diasorin.com It enables researchers to simultaneously profile various icosatrienoic acid isomers and other related eicosanoids, providing a more comprehensive understanding of lipid signaling pathways in various biological contexts. jacksonimmuno.comdiasorin.com

Extraction Protocols from Biological Samples

The accurate quantification of this compound from complex biological matrices such as plasma, serum, urine, or tissue homogenates is critically dependent on the sample extraction protocol. arborassays.comnih.gov The primary goal of extraction is to isolate the lipid analytes from interfering substances like proteins, phospholipids (B1166683), and neutral lipids, which can suppress ionization in mass spectrometry and compromise analytical accuracy. nih.govcaymanchem.com The choice of method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique.

Commonly used extraction techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). caymanchem.comnih.gov

Solid-Phase Extraction (SPE): This is the most widely used method for purifying eicosanoids. arborassays.com Reversed-phase (RP) SPE cartridges, typically packed with C18 (ODS), are effective at retaining nonpolar compounds like icosatrienoic acids while allowing polar contaminants to be washed away. arborassays.com A general protocol involves several key steps:

Sample Acidification: Biological samples are acidified to a pH of approximately 3.5 using an acid like hydrochloric acid. arborassays.com This protonates the carboxylic acid group of the fatty acid, making it less water-soluble and promoting its retention on the nonpolar C18 stationary phase.

Column Conditioning: The C18 cartridge is conditioned by washing with an organic solvent (e.g., ethanol (B145695) or methanol) followed by deionized water to activate the stationary phase. arborassays.comnih.gov

Sample Loading: The acidified sample is loaded onto the conditioned cartridge. arborassays.com

Washing: The column is washed with aqueous solutions (e.g., water, water/ethanol mixtures) to remove salts and other polar interferences. arborassays.com A subsequent wash with a nonpolar solvent like hexane (B92381) can remove neutral lipids. arborassays.com

Elution: The icosatrienoic acids are eluted from the cartridge using a moderately polar organic solvent, such as ethyl acetate (B1210297) or methanol (B129727). arborassays.comnih.gov

To prevent the artificial generation of oxidized fatty acids during sample handling, antioxidants like butylated hydroxytoluene (BHT) are often added to the solvents. caymanchem.comnih.gov For samples containing prostaglandins, cyclooxygenase (COX) inhibitors such as indomethacin (B1671933) may be added immediately after collection to prevent their enzymatic formation. arborassays.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. caymanchem.com While effective for reducing matrix effects, traditional LLE can be less efficient for more hydrophilic compounds. nih.gov A modern variation, Supported Liquid Extraction (SLE), offers an automatable alternative. In SLE, the aqueous sample is absorbed onto a porous diatomaceous earth support. An immiscible organic solvent is then passed through the support, extracting the lipids of interest while leaving behind proteins and other interferences. nih.gov For eicosanoids, an optimized SLE method used 0.1% formic acid in water as the sample diluent and 0.1% formic acid in methyl acetate as the elution solvent. nih.gov

Protein Precipitation: For highly proteinaceous samples like plasma or tissue lysates, an initial protein precipitation step is often necessary before SPE. caymanchem.com This is typically achieved by adding a water-miscible organic solvent, such as methanol or acetonitrile, which denatures and precipitates the proteins. nih.govnih.gov

The table below summarizes common extraction protocols for eicosanoids from biological samples.

| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Notes |

| Principle | Chromatographic separation based on polarity | Partitioning between two immiscible liquid phases on a solid support | SPE is more common for eicosanoid purification. arborassays.comcaymanchem.com |

| Sample Pre-treatment | Acidification to pH ~3.5 with HCl or formic acid. arborassays.comnih.gov | Dilution with an acidic aqueous solution (e.g., 0.1% formic acid). nih.gov | Acidification is crucial for retaining carboxylate-containing lipids. |

| Common Sorbent/Support | C18 (Octadecylsilyl) reverse-phase silica. arborassays.com | Diatomaceous earth. nih.gov | C18 is the standard for reverse-phase SPE of lipids. |

| Wash Solvents | 1. Water or dilute acid2. Water/Ethanol (85:15)3. Hexane. arborassays.com | Not applicable in the same way; elution solvent performs the extraction. | Washing steps remove polar and very nonpolar interferences. |

| Elution Solvent | Ethyl acetate or Methanol. arborassays.comnih.gov | Methyl acetate with 0.1% formic acid. nih.gov | The solvent is chosen to effectively desorb the analyte of interest. |

| Additives | Antioxidants (e.g., BHT), COX inhibitors (e.g., indomethacin). arborassays.comcaymanchem.comnih.gov | Antioxidants can be included in the elution solvent. | Additives prevent analyte degradation or ex vivo formation. |

| Common Applications | Plasma, serum, urine, tissue homogenates. arborassays.comresearchgate.net | Plasma, cell culture media, urine. nih.gov | Both methods are suitable for a range of biological fluids. |

Theoretical and Computational Chemistry Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. For icosa-2,4,6-trienoic acid, molecular docking could be employed to understand its potential interactions with various biological targets. For instance, given its structural similarity to other fatty acids, it could be docked into the active sites of enzymes involved in lipid metabolism, such as cyclooxygenases or lipoxygenases, to explore its potential as an inhibitor or substrate.

A typical molecular docking workflow involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D model of this compound would be generated and its geometry optimized to find the lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the receptor, scoring each pose based on a defined scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex.

While no specific molecular docking studies on this compound have been published, the general methodology is well-established.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. This approach can be used to study the conformational changes of this compound in different environments (e.g., in water or a lipid bilayer) and its interactions with other molecules in a more realistic and dynamic manner than static docking.

An MD simulation of this compound could reveal:

Conformational landscape: The range of shapes the molecule can adopt and the transitions between them.

Solvation properties: How the molecule interacts with surrounding water molecules.

Membrane interactions: If embedded in a lipid bilayer, its orientation, depth of insertion, and effect on membrane properties could be studied.

Binding stability: When complexed with a protein, MD simulations can assess the stability of the docked pose obtained from molecular docking and identify key residues for binding.

Despite the potential of MD simulations to provide valuable insights, no studies specifically focused on this compound are currently available in the scientific literature.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

QM/MM is a hybrid method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). In this approach, a small, chemically reactive part of the system (e.g., the binding site of an enzyme and the ligand) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is described by a simpler MM force field.

For this compound, QM/MM calculations would be particularly useful for studying:

Enzymatic reactions: If this compound is a substrate for an enzyme, QM/MM could be used to model the reaction mechanism, including bond breaking and formation, and to calculate reaction barriers.

Excited state properties: To study photochemical reactions or spectroscopic properties.

The application of QM/MM to biological systems is a powerful but computationally expensive technique. There are no published QM/MM studies specifically involving this compound.

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely used to predict a variety of molecular properties with good accuracy.

For this compound, DFT calculations could be used to determine:

Optimized geometry: The most stable three-dimensional arrangement of its atoms.

Electronic properties: Such as the distribution of electron density, molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are crucial for understanding its reactivity.

Vibrational frequencies: To predict its infrared and Raman spectra, which can be used for its experimental identification.

Reaction energetics: To calculate the energy changes associated with chemical reactions involving the molecule.

Although DFT is a fundamental tool in computational chemistry, there is no specific literature reporting DFT calculations for the structural analysis of this compound.

In Silico Frameworks for Compound Design

In silico frameworks for compound design refer to the use of computational methods to design new molecules with desired properties. This can involve a range of techniques, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and virtual screening.

If this compound were to be used as a starting point for drug design, these frameworks could be applied to:

Identify key structural features: By building a QSAR model based on a series of related compounds, the structural features of this compound that are most important for a particular biological activity could be identified.

Develop a pharmacophore model: This would define the essential three-dimensional arrangement of functional groups required for activity, which could then be used to search for other molecules with a similar arrangement.

Design new analogs: Based on the insights from docking, QSAR, and pharmacophore modeling, new derivatives of this compound could be designed with potentially improved activity, selectivity, or pharmacokinetic properties.

The development of such in silico frameworks is contingent on having initial experimental data on the biological activity of this compound and related compounds, which is currently lacking in the public domain.

Future Research Directions and Unaddressed Challenges

Development of Stereoselective Methods for Preparative Synthesis

The precise three-dimensional structure of a fatty acid, particularly the geometry (cis/trans or Z/E) of its double bonds, is critical to its biological function. A major challenge lies in developing synthetic methods that can produce specific isomers of icosa-2,4,6-trienoic acid in sufficient quantities and with high purity for biological testing.

Current research points toward several promising strategies:

Catalytic Cross-Coupling Reactions : Novel methods, such as the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes, have been developed for the Z-stereoselective synthesis of unsaturated acids containing a 1Z,5Z,9Z-triene system. rsc.org This approach is a significant step toward creating new, highly effective bioactive compounds. rsc.org Further refinement of these catalytic systems could enable the precise construction of the 2,4,6-triene moiety.

Wittig and Related Reactions : The stereoselective Wittig reaction is a cornerstone in the synthesis of polyunsaturated fatty acids. nih.gov For instance, it has been employed in the multi-step synthesis of other eicosatrienoic acids, demonstrating its utility in building complex fatty acid backbones. nih.gov Future work will likely focus on optimizing these reactions for higher yields and stereocontrol, especially for conjugated systems.

Enzymatic Synthesis : Biocatalysis offers a powerful alternative to traditional chemical synthesis. Fungal peroxygenases, for example, can perform highly regioselective and stereoselective epoxidations on polyunsaturated fatty acids (PUFAs). researchgate.net While often used to create derivatives, enzymatic approaches could potentially be engineered to construct the fatty acid backbone itself, offering a green and highly specific manufacturing route. researchgate.net

The synthesis of radiolabeled analogues, such as [1-¹⁴C] versions, is also crucial for conducting metabolism studies to track the fate of these compounds in biological systems. nih.gov

Overcoming Challenges in Isolation and Purification from Natural Sources

While chemical synthesis is vital, isolating this compound from natural sources is necessary for understanding its natural roles and abundance. However, this process is fraught with difficulties.

Low Abundance and Isomeric Complexity : Nature contains a vast array of fatty acid isomers, many of which are present at very low concentrations. rsc.org Unusual fatty acids, such as those with conjugated double bond systems, are often masked by the much higher abundance of common fatty acids, making their detection and isolation incredibly challenging. rsc.org

Chemical Instability : Polyunsaturated fatty acids are notoriously unstable, being highly susceptible to heat and oxidation. researchgate.net During extraction and purification, these compounds can easily degrade through oxidation, hydrolysis, or molecular rearrangement, preventing the unambiguous identification of the original, endogenous molecule. researchgate.netuu.nl This instability means that many conventional purification methods are unsuitable. researchgate.net

Co-extraction and Separation : The target compound is often extracted along with a complex mixture of other lipids, particularly more abundant species like triglycerides and phospholipids (B1166683). nih.gov Separating the desired fatty acid from these structurally similar molecules is a significant analytical hurdle. nih.gov The separation of geometric (cis/trans) isomers is particularly difficult, often requiring specialized chromatographic techniques. acs.orgresearchgate.net

The field of flavonolignan research offers a relevant parallel: for decades, research on the milk thistle extract silymarin (B1681676) focused almost exclusively on its most abundant and easily purified component, silybin. frontiersin.org This overlooked other, less abundant flavonolignans that possessed unique and potent bioactivities but were harder to isolate. frontiersin.org Similarly, a major challenge in fatty acid research is to move beyond the well-studied, abundant lipids and develop the methods needed to isolate and investigate rarer, potentially crucial molecules like this compound. frontiersin.org

Design and Synthesis of Novel Analogues and Derivatives with Targeted Biological Activities

Beyond producing the natural form of this compound, a key research direction is the rational design and synthesis of novel analogues and derivatives to enhance specific biological activities or to probe their mechanism of action.

The goals of creating such analogues include:

Improving Stability and Bioavailability : Fatty acid conjugation is a known strategy to enhance the stability, cellular uptake, and pharmacokinetic profiles of therapeutic molecules. nih.gov

Targeting Specific Pathways : By modifying the fatty acid structure, researchers can aim to increase its affinity for specific enzymes or receptors. For instance, trienoic acids with non-methylene-interrupted Z-double bonds have been synthesized and shown to have moderate cytotoxic activities against various tumor cell lines. rsc.org

Creating Bioactive Metabolites : The biological effects of fatty acids are often mediated by their oxidized metabolites (oxylipins). Enzymatic synthesis can be used to produce specific oxidized derivatives, such as epoxides, in a regio- and stereoselective manner. researchgate.net These epoxides are known to be important animal metabolites with diverse biological functions. researchgate.net The design and synthesis of novel analogues can provide new lead compounds for drug development in areas like cancer and inflammation. nih.gov

Deeper Elucidation of Oxidized Fatty Acid Networks (Oxylipidomics)

This compound does not act in isolation. It is part of a complex network of oxidized fatty acids, known as oxylipins, which function as potent signaling molecules. The field of oxylipidomics seeks to understand this network.

Future research in this area must focus on:

Mapping the Network : Hundreds to thousands of oxidized fatty acid metabolites are generated in mammalian cells, coordinating a vast range of physiological and pathological processes. nih.gov A major challenge is to map how precursors like this compound are metabolized and how these pathways are altered in disease.

Understanding Functional Differences : Oxylipins derived from different precursor families, such as omega-3 versus omega-6 PUFAs, often have opposing biological effects. uu.nl For instance, many arachidonic acid (ω-6) metabolites are pro-inflammatory, while those from DHA (ω-3) can be anti-inflammatory. uu.nl Elucidating the specific roles of metabolites derived from this compound is a critical unaddressed question.

Inter-Kingdom Signaling : Oxidized fatty acids are ancient signaling molecules that mediate communication not just within an organism but between different kingdoms of life, such as between animals and fungi or plants and herbivores. nih.gov Deeper investigation into these interactions could have significant implications for ecology, agriculture, and human health. nih.gov

Exploring Molecular and Cellular Mechanisms of Specific Icosatrienoic Acid Isomers

Ultimately, the goal is to understand what specific isomers of icosatrienoic acid do at a molecular and cellular level. The biological functions of a fatty acid are determined by its precise structure, including chain length and the position and geometry of its double bonds. rsc.org

Key research questions include:

Receptor Binding and Enzyme Inhibition : How do specific isomers interact with cellular targets? For example, synthesized trienoic acids have been shown to act as inhibitors of human topoisomerase I, a mechanism relevant to their observed anti-cancer effects. rsc.org

Modulation of Inflammatory Processes : Oxidized fatty acids are central players in inflammation. ncert.nic.in Research has shown that specific DHA-derived oxylipins are associated with the remission of nonalcoholic steatohepatitis (NASH) by lowering pro-inflammatory lipids. uu.nl The potential anti- or pro-inflammatory roles of this compound isomers remain to be discovered.

Induction of Apoptosis : Certain trienoic acids have been demonstrated to induce apoptosis (programmed cell death) in cancer cells, making their signaling pathways a key area of investigation for oncology. rsc.org

Advancing Analytical Techniques for Low-Level Detection and Quantification

Progress in all the aforementioned areas is contingent upon the ability to accurately detect, identify, and quantify this compound and its metabolites, which are often present in trace amounts within complex biological samples.

Future progress depends on the continued advancement of analytical methods:

Enhanced Sensitivity and Specificity : Techniques combining liquid chromatography with mass spectrometry (LC-MS/MS) are essential. The use of charge-switch derivatization can increase ionization efficiency by 10- to 30-fold, allowing for quantification in the picogram range. nih.gov This level of sensitivity is critical for analyzing diminutive amounts of fatty acid metabolites in biological tissues. nih.gov

Unambiguous Isomer Identification : A major analytical challenge is discriminating between the vast number of fatty acid isomers. wikipedia.org A groundbreaking technique known as Ozone-Induced Dissociation (OzID) allows for the definitive identification of double bond positions in unsaturated fatty acids, even when they are not fully separated chromatographically. rsc.orgwikipedia.org This enables the discovery of novel fatty acids and a more accurate profiling of the lipidome. wikipedia.org

High-Throughput Analysis : As research moves towards larger-scale lipidomics studies, there is a need for methods that are not only sensitive and specific but also rapid and robust, minimizing time-consuming sample preparation steps. nih.govnih.gov

Table 1: Advanced Analytical Techniques in Fatty Acid Research

| Technique | Principle | Key Advantage(s) | Reference(s) |

|---|---|---|---|

| Charge-Switch Derivatization LC-MS/MS | A chemical tag is added to the fatty acid's carboxyl group, placing a permanent positive charge on the molecule. This enhances ionization efficiency for mass spectrometry. | Greatly increases sensitivity (10-30x), allowing for detection and quantification at picogram levels. | nih.gov |

| Ozone-Induced Dissociation (OzID) Mass Spectrometry | Gas-phase ozonolysis is used within the mass spectrometer to cleave carbon-carbon double bonds, generating specific fragment ions that reveal the original double bond positions. | Enables unambiguous determination of double bond positional isomers, even in complex mixtures and without complete chromatographic separation. | rsc.orgwikipedia.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty acids are typically derivatized (e.g., to methyl esters) and separated on a long, polar capillary column before detection by a mass spectrometer. | Provides excellent separation of many positional and geometric isomers, and is considered a "gold standard" technique for fatty acid analysis. | acs.org |

| High-Performance Liquid Chromatography (HPLC) | Separates fatty acids in their native form or as derivatives using a liquid mobile phase and a solid stationary phase, often with UV or MS detection. | Avoids the high temperatures of GC, which can degrade unstable PUFAs. Can be coupled with MS for high-sensitivity analysis. | nih.gov |

Q & A

Basic: What are the standard methods for synthesizing Icosa-2,4,6-trienoic acid in laboratory settings?

Methodological Answer:

Synthesis typically involves polyketide synthase (PKS)-catalyzed pathways, as observed in fungal biosynthetic clusters. For example, homologs of tri17 genes in Fusarium species are predicted to catalyze the formation of conjugated trienoic acid precursors through iterative β-ketoacyl modifications . Chemical synthesis may also employ Wittig or cross-coupling reactions to establish the conjugated triene system, followed by carboxylation. Key challenges include maintaining stereochemical control and minimizing oxidation during purification.

Basic: How is this compound structurally characterized using spectroscopic techniques?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving double-bond geometry. The (2E,4E,6E) configuration is confirmed via coupling constants (J values) between vicinal protons (e.g., J = 10–15 Hz for trans double bonds) and 2D NOESY correlations. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M – H]⁺ at m/z 139.0753 for octa-2,4,6-trienoic acid analogs) . Ultraviolet (UV) absorption at λ ~260 nm further confirms conjugation .

Advanced: What experimental strategies address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., anticancer vs. pro-inflammatory effects) often arise from variability in assay conditions (e.g., cell lines, concentrations). To resolve these:

- Standardize Assays : Use validated cell models (e.g., MOLT-4 leukemia cells) and control for lipid peroxidation artifacts .

- Dose-Response Analysis : Establish EC₅₀ values under consistent oxygen levels to mitigate oxidative stress confounders.

- Meta-Analysis : Compare datasets using PRISMA guidelines to identify methodological outliers .

Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Models : Incubate the compound with liver microsomes (human or murine) to assess CYP450-mediated degradation. Track metabolites via LC-MS/MS .

- Isotopic Labeling : Use ¹³C-labeled analogs to trace carbon flux in lipidomic profiling.

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict binding affinity and half-life .

Advanced: What computational approaches predict the interaction of this compound with cellular targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to COX-2 or PPARγ, prioritizing residues with hydrophobic pockets (e.g., Phe381 in COX-2) .

- QSAR Modeling : Train models on trienoic acid derivatives to correlate structural features (e.g., chain length, logP) with anti-inflammatory activity .

- Network Pharmacology : Integrate STRING database data to map protein-protein interaction networks perturbed by the compound .

Basic: What are the best practices for isolating this compound from natural sources?

Methodological Answer:

- Extraction : Use cold acetone or chloroform-methanol (2:1) to minimize oxidation. Centrifuge at 4°C to pellet debris .

- Chromatography : Purify via reverse-phase HPLC (C18 column, gradient elution with 0.1% formic acid in acetonitrile) .

- Storage : Lyophilize under argon and store at −80°C in amber vials to prevent degradation.

Advanced: How do researchers validate the role of this compound in lipid signaling pathways?

Methodological Answer:

- Knockout Models : Use CRISPR-Cas9 to silence fatty acid desaturases (e.g., FADS2) in HEK293 cells and assess rescue effects with exogenous compound .

- Lipidomics : Employ shotgun lipidomics to quantify changes in prostaglandins and leukotrienes post-treatment .

- Fluorescence Microscopy : Tag the compound with BODIPY dyes to visualize subcellular localization in real time .

Basic: What analytical controls are essential when quantifying this compound in biological matrices?

Methodological Answer:

- Internal Standards : Spike deuterated analogs (e.g., D₄-Icosa-2,4,6-trienoic acid) to correct for matrix effects in LC-MS .

- Blank Samples : Run solvent-only and tissue homogenate blanks to detect background interference.

- Calibration Curves : Use six-point linear regression (R² ≥0.99) with concentrations spanning physiological ranges .

Advanced: How can contradictory findings about the compound’s oxidative stability be reconciled?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via GC-FID. Compare results with Arrhenius predictions .

- Antioxidant Cocktails : Test additives (e.g., BHT, α-tocopherol) in storage buffers to identify optimal stabilizers .

- EPR Spectroscopy : Detect free radical formation under varying oxygen tensions to map degradation pathways .

Advanced: What in silico tools optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- ADMET Prediction : Use SwissADME to compute bioavailability radar plots, focusing on GI absorption and BBB permeability .

- Metabolite Prediction : Run GLORYx simulations to identify probable Phase I/II modification sites .

- Caco-2 Permeability Assays : Validate predictions with in vitro transwell models (Papp values >1 × 10⁻⁶ cm/s indicate high absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.